molecular formula C5H12Cl2Si B076282 Chloro(3-chloropropyl)dimethylsilane CAS No. 10605-40-0

Chloro(3-chloropropyl)dimethylsilane

Cat. No. B076282
CAS RN: 10605-40-0
M. Wt: 171.14 g/mol
InChI Key: BJLJNLUARMMMLW-UHFFFAOYSA-N
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Patent
US04525563

Procedure details

To a triangular flask of 2 l containing 1200 ml of water was added dropwise 342 g of 3-chloropropylchlorodimethylsilane (hereinafter referred to as "CPCDMSi") in an hour while stirring with a magnetic stirrer at a room temperature. After completion of the addition, the reaction mixture was neutralized with sodium carbonate and then extracted three times with each 500 ml of n-hexane. After drying the n-hexane layer with anhydrous magnesium sulfate, n-hexane was removed under reduced pressure. The obtained residue was distilled under reduced pressure, and then the distillate obtained at 103° C./1.5 mmHg was collected to give 255 g (Yield 89%) of 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane (hereinafter referred to as "BCPSi").
Quantity
342 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][Si:5](Cl)([CH3:7])[CH3:6].C(=O)([O-])[O-].[Na+].[Na+].[OH2:15]>>[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([CH3:7])([CH3:6])[O:15][Si:5]([CH2:4][CH2:3][CH2:2][Cl:1])([CH3:7])[CH3:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
342 g
Type
reactant
Smiles
ClCCC[Si](C)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
1200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring with a magnetic stirrer at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in an hour
ADDITION
Type
ADDITION
Details
After completion of the addition
EXTRACTION
Type
EXTRACTION
Details
extracted three times with each 500 ml of n-hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the n-hexane layer with anhydrous magnesium sulfate, n-hexane
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The obtained residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the distillate obtained at 103° C./1.5 mmHg
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
ClCCC[Si](O[Si](C)(C)CCCCl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 255 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.